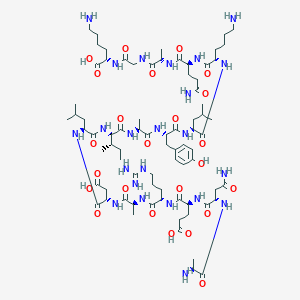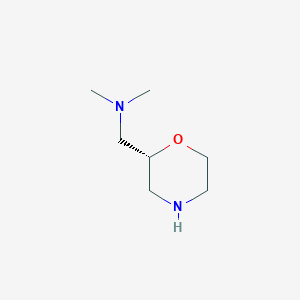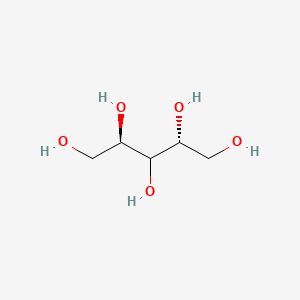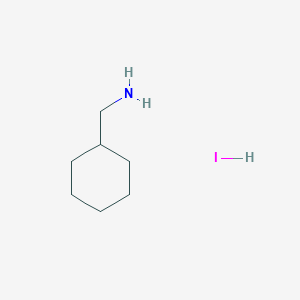![molecular formula C58H54Cl2P2Ru B3028580 [RuCl(P-cymene)((S)-托品那)]CL CAS No. 228120-95-4](/img/structure/B3028580.png)
[RuCl(P-cymene)((S)-托品那)]CL
描述
[Rucl(P-cymene)((S)-tolbinap)]CL is a chiral precious metal catalyst . It has applications in asymmetric hydrogenation and isomerization reactions .
Synthesis Analysis
The synthesis of [Rucl(P-cymene)((S)-tolbinap)]CL has been reported in the literature . The synthesis involves treating [RuCl2(p-cymene)]2 with various secondary phosphine oxides in THF at 25 °C . The complexes were isolated in almost quantitative yields .
Molecular Structure Analysis
The molecular structure of [Rucl(P-cymene)((S)-tolbinap)]CL adopts a distorted octahedral structure with the expected three-legged pseudo-tetrahedral “piano-stool” geometry around the Ru atom . The p-cymene, two chlorine atoms, and the phosphorus occupy the other three positions .
Chemical Reactions Analysis
[Rucl(P-cymene)((S)-tolbinap)]CL has been used in the asymmetric transfer hydrogenation (ATH) of unsaturated hydrocarbons, imine, nitro, and carbonyl compounds . These reactions are powerful tools in organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of [Rucl(P-cymene)((S)-tolbinap)]CL include a molecular weight of 984.97 . It has a linear formula of [C58H54ClP2Ru]+Cl− .
科学研究应用
抗增殖活性
[RuCl(P-cymene)((S)-托品那)]CL及其衍生物已显示出针对各种癌细胞系的抗增殖活性。例如,与[RuCl(P-cymene)((S)-托品那)]CL密切相关的硫代氨基甲酸酯配体的钌(II)芳烃衍生物已被合成并评估了其对人胃癌和肝癌细胞系的体外抗增殖活性 (Su 等人,2015 年)。
催化应用
钌(II)配合物(包括类似于[RuCl(P-cymene)((S)-托品那)]CL的配合物)已用于各种催化应用中。例如,它们已被用于通过吡啶酮的不对称转移氢化立体选择性地合成光学活性吡啶醇 (Okano 等人,2000 年)。此外,这些配合物已被评估为环辛烯、环戊烯和降冰片烯的开环复分解聚合 (ROMP) 的催化剂,展示了它们在聚合物化学中的潜力 (Jan 等人,2000 年)。
结构和结合研究
类似于[RuCl(P-cymene)((S)-托品那)]CL的钌(II)配合物的结构性质已得到广泛研究,揭示了它们与生物分子的结合机制和相互作用。例如,有关有机金属钌(II)和锇(II)配合物与寡核苷酸结合的研究提供了有关它们与 DNA 相互作用的宝贵信息,这是了解其潜在治疗应用的一个关键方面 (Dorcier 等人,2005 年)。
作用机制
Target of Action
The primary target of [Rucl(P-cymene)((S)-tolbinap)]CL is a variety of imines . Imines are organic compounds that contain a carbon-nitrogen double bond, and they play a crucial role in many biological processes and chemical reactions.
Mode of Action
[Rucl(P-cymene)((S)-tolbinap)]CL is a chiral diamine ligand complexed with ruthenium . It interacts with its targets through a process known as asymmetric transfer hydrogenation . This process involves the transfer of hydrogen from a source molecule to the target imine, facilitated by the ruthenium complex . The result is the reduction of the imine to an amine, with the formation of a metal hydride species (Ru-H) and the desired reduced product .
Biochemical Pathways
The asymmetric transfer hydrogenation of imines catalyzed by [Rucl(P-cymene)((S)-tolbinap)]CL affects various biochemical pathways. The reduction of imines to amines is a crucial step in many biological processes, including the synthesis of many pharmaceuticals and fine chemicals . The exact downstream effects would depend on the specific imine being targeted.
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of over 175 °c . It is also known to be stable under normal storage conditions (2-8°C) . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, but further studies are needed to fully understand its pharmacokinetic profile.
Result of Action
The primary result of the action of [Rucl(P-cymene)((S)-tolbinap)]CL is the reduction of imines to amines . This can have various molecular and cellular effects, depending on the specific imine being targeted. For example, the compound has been shown to have cytotoxic effects on certain types of cancer cells . It has been found to be particularly effective against breast cancer cells, inducing apoptosis and exhibiting antioxidant activity .
Action Environment
The action of [Rucl(P-cymene)((S)-tolbinap)]CL can be influenced by various environmental factors. For instance, the stereoselective course of the reaction it catalyzes was found to be dependent on the mode of its immobilization . Furthermore, the compound’s reactivity and efficacy can be affected by the presence of other substances in the reaction mixture, such as the hydrogen source . More research is needed to fully understand how different environmental factors can influence the action, efficacy, and stability of [Rucl(P-cymene)((S)-tolbinap)]CL.
属性
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.C10H14.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-8(2)10-6-4-9(3)5-7-10;;;/h5-32H,1-4H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIUOOHVIWKUTN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H54Cl2P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Rucl(P-cymene)((S)-tolbinap)]CL | |
CAS RN |
228120-95-4 | |
| Record name | Chloro[(S)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl](p-cymene)ruthenium(II) chloride [RuCl(p-cymene)((S)-tolbinap)]Cl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(2R)-2-[[(2R)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B3028513.png)
![1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine](/img/structure/B3028516.png)
![5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B3028517.png)
![3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide](/img/structure/B3028518.png)
![(1S,10S)-10-Hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one](/img/structure/B3028519.png)